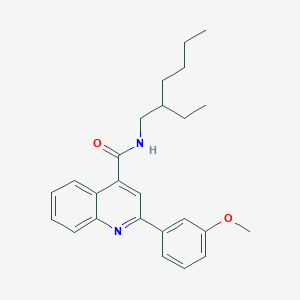
N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted quinoline with 2-ethylhexylamine to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially leading to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules like proteins and DNA.
Material Science: It is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair.
Signal Transduction Pathways: It may interfere with signal transduction pathways that regulate cell growth and apoptosis, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide: can be compared with other quinoline derivatives such as:
Uniqueness
This compound: stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c1-4-6-10-18(5-2)17-26-25(28)22-16-24(19-11-9-12-20(15-19)29-3)27-23-14-8-7-13-21(22)23/h7-9,11-16,18H,4-6,10,17H2,1-3H3,(H,26,28) |
InChI Key |
FBWKKAVSISMHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















